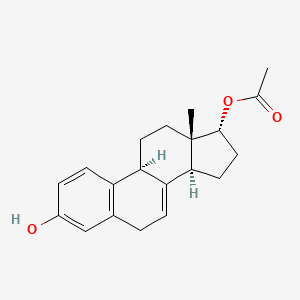
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is a synthetic steroid compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate typically involves the acetylation of Estra-1,3,5(10),7-tetraene-3,17alpha-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production methods also include purification steps such as recrystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic uses, including hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .
類似化合物との比較
Similar Compounds
Estradiol: Another estrogenic steroid with similar biological activity.
Equilin: A naturally occurring estrogen found in horses.
Estrone: A weaker estrogen compared to estradiol but with similar structural features.
Uniqueness
Estra-1,3,5(10),7-tetraene-3,17alpha-diol 17-acetate is unique due to its specific acetylation at the 17-position, which can influence its biological activity and stability. This modification can enhance its therapeutic potential and make it a valuable compound for research and industrial applications .
特性
CAS番号 |
58212-86-5 |
|---|---|
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC名 |
[(9S,13S,14S,17R)-3-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4-6,11,16,18-19,22H,3,7-10H2,1-2H3/t16-,18+,19-,20+/m1/s1 |
InChIキー |
CCPTXKVXEUQMCP-MDNKFWRPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4=C3C=CC(=C4)O)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2=CCC4=C3C=CC(=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


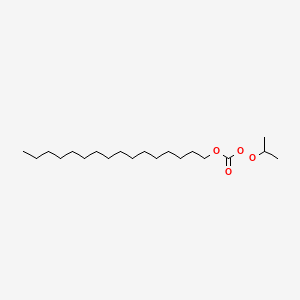


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
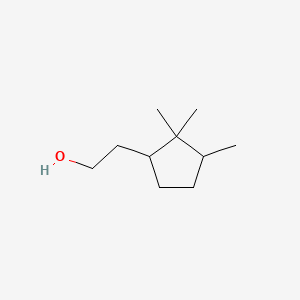
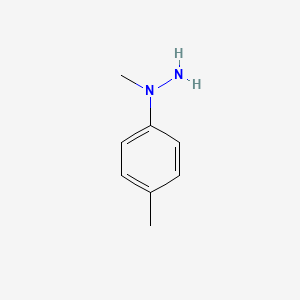
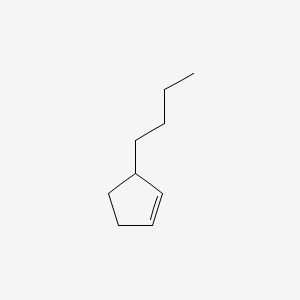
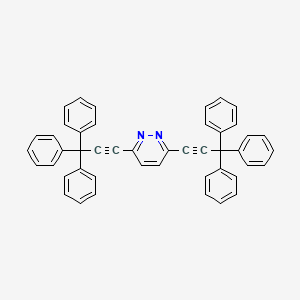
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
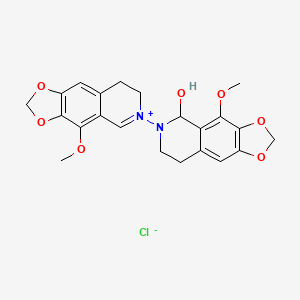
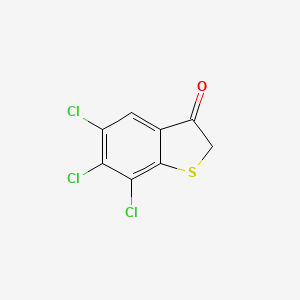
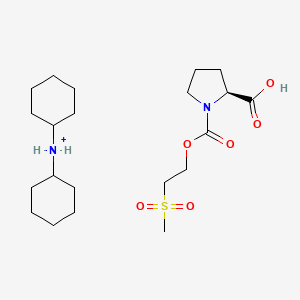
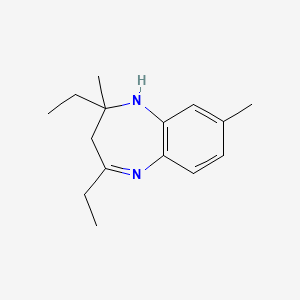
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
